(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid typically involves the lithiation of 2-fluoro-6-(thiophen-3-yl)pyridine followed by reaction with a boron source. One common method includes:
Lithiation: The starting material, 2-fluoro-6-(thiophen-3-yl)pyridine, is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (around -78°C) to form the corresponding lithium intermediate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow processes and the use of automated systems to handle the low-temperature reactions and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents like water or methanol, and acids such as hydrochloric acid.
Major Products:
Scientific Research Applications
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Lacks the fluorine and thiophene substituents, making it less sterically hindered and electronically different.
2,6-Difluoropyridin-3-ylboronic acid: Contains two fluorine atoms, which can significantly alter its reactivity and stability.
Thiophene-2-boronic acid: Contains a thiophene ring but lacks the pyridine and fluorine components, affecting its electronic properties.
Uniqueness: (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is unique due to its combination of a fluorine atom, a thiophene ring, and a pyridine ring, which together influence its reactivity and make it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C9H7BFNO2S |
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Molecular Weight |
223.04 g/mol |
IUPAC Name |
(2-fluoro-6-thiophen-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2S/c11-9-7(10(13)14)1-2-8(12-9)6-3-4-15-5-6/h1-5,13-14H |
InChI Key |
AZFOKHMSTHLFJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CSC=C2)F)(O)O |
Origin of Product |
United States |
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